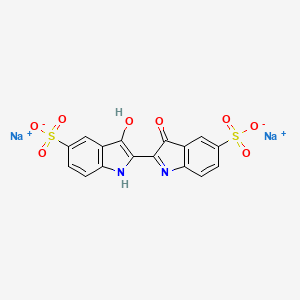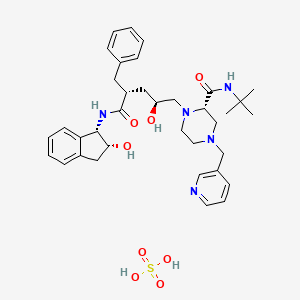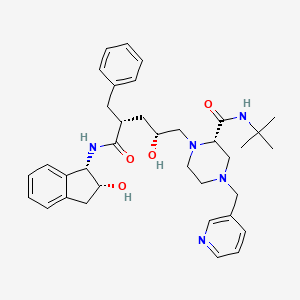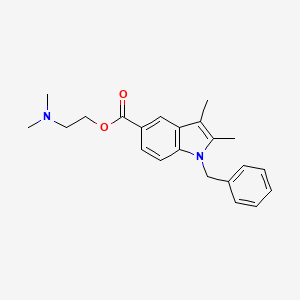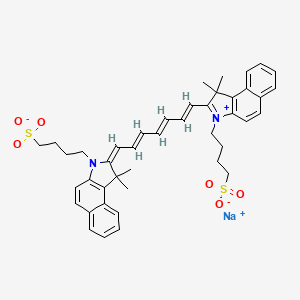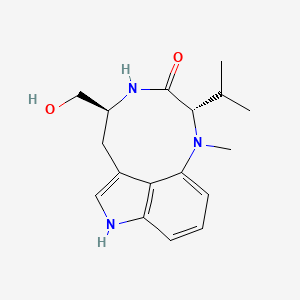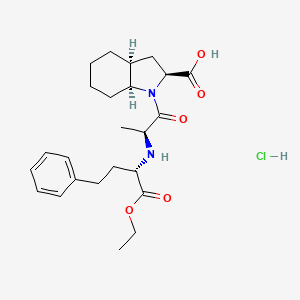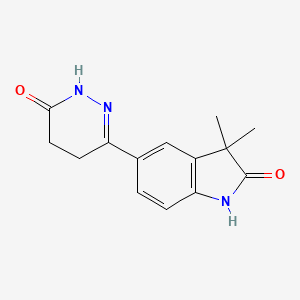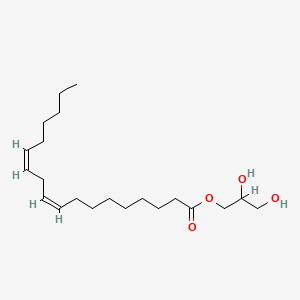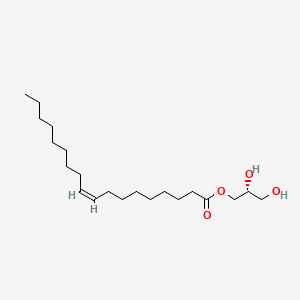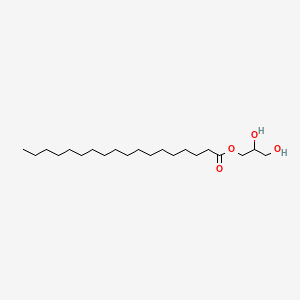
Inproquone
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Inproquon beinhaltet die Synthese von p-Benzochinonderivaten. Der Syntheseweg umfasst typischerweise die Oxidation von Hydrochinon unter Verwendung von Reagenzien wie Eisen(III)-chlorid oder Silberoxid unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Inproquon großtechnische Oxidationsprozesse unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Stabilität der Verbindung zu erhalten und Nebenprodukte zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Inproquon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Inproquon kann weiter oxidiert werden, um komplexere Chinonderivate zu bilden.
Reduktion: Es kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid zurück zu Hydrochinon reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Eisen(III)-chlorid, Silberoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine, Thiole unter sauren oder basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinone und Hydrochinonderivate .
Wissenschaftliche Forschungsanwendungen
Inproquon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese verwendet, um Redoxreaktionen und Substitutionsmechanismen zu untersuchen.
Biologie: Untersucht auf seine potenzielle Rolle in zellulären Redoxprozessen und als Modellverbindung für die Untersuchung von oxidativem Stress.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung bestimmter Krebsarten, da es oxidativen Stress in Krebszellen induzieren kann.
5. Wirkmechanismus
Inproquon entfaltet seine Wirkung hauptsächlich durch seine Redoxaktivität. Es kann reversiblen Oxidations- und Reduktionsprozessen unterliegen, wodurch es an Elektronentransferreaktionen teilnehmen kann. Dieser Redoxzyklus kann reaktive Sauerstoffspezies erzeugen, was zu oxidativem Stress in Zellen führt. Zu den molekularen Zielstrukturen gehören zelluläre Proteine und DNA, die durch die erzeugten reaktiven Sauerstoffspezies geschädigt werden können .
Ähnliche Verbindungen:
Benzochinon: Teilt die Chinonstruktur, weist jedoch nicht die spezifischen Substitutionen auf, die in Inproquon vorhanden sind.
Hydrochinon: Die reduzierte Form von Benzochinon, die häufig in Hautbleichmitteln verwendet wird.
Menadion: Ein synthetisches Derivat von Vitamin K mit ähnlichen Redoxeigenschaften.
Einzigartigkeit: Inproquon ist aufgrund seines spezifischen Substitutionsschemas am Chinonring einzigartig, das ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, einen Redoxzyklus zu durchlaufen und reaktive Sauerstoffspezies zu erzeugen, macht ihn besonders nützlich für die Forschung im Bereich des oxidativen Stresses und der Redoxbiologie .
Wirkmechanismus
Inproquone exerts its effects primarily through its redox activity. It can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox cycling can generate reactive oxygen species, leading to oxidative stress in cells. The molecular targets include cellular proteins and DNA, which can be damaged by the reactive oxygen species generated .
Vergleich Mit ähnlichen Verbindungen
Benzoquinone: Shares the quinone structure but lacks the specific substitutions found in inproquone.
Hydroquinone: The reduced form of benzoquinone, commonly used in skin-lightening products.
Menadione: A synthetic derivative of vitamin K with similar redox properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and generate reactive oxygen species makes it particularly useful in research focused on oxidative stress and redox biology .
Eigenschaften
CAS-Nummer |
436-40-8 |
|---|---|
Molekularformel |
C16H22N2O4 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
2,5-bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H22N2O4/c1-3-9-21-15-11(17-5-6-17)14(20)16(22-10-4-2)12(13(15)19)18-7-8-18/h3-10H2,1-2H3 |
InChI-Schlüssel |
NOVZFMNCTCKLPF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3 |
Kanonische SMILES |
CCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCC)N3CC3 |
Aussehen |
Solid powder |
Key on ui other cas no. |
436-40-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Inproquone; AI3-26324; Bayer E 39; BRN 0286633; Cytostaticum; Cytostatika; E 39; Improcuona; Improcuona [INN-Spanish]; Inprochonum; Inproquone; Inproquonum. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


